Propentofylline

説明

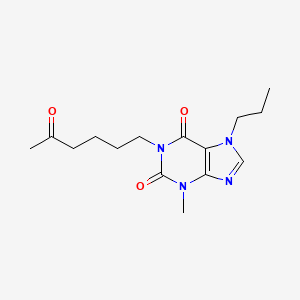

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methyl-1-(5-oxohexyl)-7-propylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3/c1-4-8-18-10-16-13-12(18)14(21)19(15(22)17(13)3)9-6-5-7-11(2)20/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQOQRRFDPXAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045189 | |

| Record name | 3,7-Dihydro-3-methyl-1-(5-oxohexyl)-7-propyl-1H-Purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55242-55-2 | |

| Record name | Propentofylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55242-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propentofylline [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055242552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propentofylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06479 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | propentofylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,7-Dihydro-3-methyl-1-(5-oxohexyl)-7-propyl-1H-Purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPENTOFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RTA398U4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propentofylline's Mechanism of Action in Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propentofylline, a xanthine derivative, has demonstrated significant neuroprotective potential in preclinical and clinical studies of neurodegenerative diseases such as Alzheimer's disease and vascular dementia. Its multifaceted mechanism of action, targeting key pathological pathways in neurodegeneration, makes it a compelling candidate for further investigation. This technical guide provides an in-depth exploration of the core mechanisms of this compound, with a focus on its molecular targets, signaling pathways, and effects on glial cell function, neuroinflammation, and neuropathological hallmarks. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative disorders and the development of novel therapeutic interventions.

Core Mechanisms of Action

This compound exerts its neuroprotective effects through a combination of primary mechanisms, primarily the inhibition of phosphodiesterases (PDEs) and the blockade of adenosine reuptake. These actions lead to a cascade of downstream effects that collectively mitigate the complex pathology of neurodegeneration.

Phosphodiesterase (PDE) Inhibition

This compound is a non-selective inhibitor of cyclic nucleotide phosphodiesterases, the enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDEs, this compound increases intracellular levels of cAMP and cGMP, leading to the activation of downstream signaling pathways, including protein kinase A (PKA). This elevation in cyclic nucleotides is crucial for its neuroprotective and anti-inflammatory effects.[2]

Adenosine Reuptake Inhibition

This compound also functions as an inhibitor of adenosine transport, effectively blocking its reuptake into cells and thereby increasing extracellular adenosine concentrations.[3][4] Adenosine is a potent endogenous neuromodulator with generally neuroprotective functions, including the suppression of excitotoxicity and the modulation of neuroinflammation.[5]

Quantitative Data on this compound's Bioactivity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound on its primary molecular targets.

Table 1: Inhibitory Activity of this compound on Adenosine Transporters

| Transporter Type | Cell Line | IC50 Value | Reference |

| es (equilibrative sensitive) | L1210/B23.1 | 9 µM | [3] |

| ei (equilibrative insensitive) | L1210/C2 | 170 µM | [3] |

| ei (equilibrative insensitive) | Walker 256 | 166 µM | [3] |

| cif (concentrative insensitive) | - | 6 mM | [3] |

Table 2: Inhibitory Activity of this compound on cAMP Phosphodiesterase

| Tissue Source | Km (low) | Km (high) | Ki (low Km) | Ki (high Km) | Reference |

| Cerebral Cortex | 2.1-3.0 µM | 111 µM | 83.4-135 µM | 107-188 µM | [1] |

| Heart Muscle | 2.1-3.0 µM | 28.7 µM | 83.4-135 µM | 107-188 µM | [1] |

| Descending Aorta | 2.1-3.0 µM | 30.2 µM | 83.4-135 µM | 107-188 µM | [1] |

| Platelet | 2.1-3.0 µM | 18.7 µM | 83.4-135 µM | 107-188 µM | [1] |

Modulation of Glial Cell Activity

A central aspect of this compound's neuroprotective action is its ability to modulate the activity of glial cells, namely microglia and astrocytes, which play a critical role in the inflammatory and neurotoxic processes of neurodegeneration.

Microglia

This compound has been shown to inhibit the activation and proliferation of microglia.[6][7] In response to pathological stimuli like lipopolysaccharide (LPS), activated microglia release a barrage of pro-inflammatory cytokines and reactive oxygen species (ROS). This compound dose-dependently inhibits the LPS-induced release of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) from cultured microglia.[6] This inhibitory effect is thought to be mediated by the enhancement of intracellular cAMP signaling.[6]

Astrocytes

This compound also exerts significant effects on astrocytes. It has been shown to stimulate the synthesis and release of Nerve Growth Factor (NGF), a crucial neurotrophin for neuronal survival and function.[8][9] Furthermore, this compound can induce a more mature, homeostatic phenotype in astrocytes, characterized by increased expression of the glutamate transporters GLT-1 and GLAST.[10] This leads to enhanced glutamate uptake, which is critical for preventing excitotoxicity, a major contributor to neuronal death in neurodegenerative diseases.[10][11]

Signaling Pathways

The multifaceted actions of this compound are orchestrated through its influence on key intracellular signaling pathways.

Effects on Neuropathological Hallmarks

This compound has been shown to impact the key pathological features of Alzheimer's disease, namely amyloid-beta (Aβ) plaques and hyperphosphorylated tau.

In a transgenic mouse model of Alzheimer's disease (Tg2576), one month of treatment with this compound (40 mg/kg per day) was found to reduce the burden of amyloid plaques and the levels of hyperphosphorylated tau.[12] This was associated with a reduction in the activated form of glycogen synthase kinase-3 beta (GSK-3β), a key kinase involved in tau phosphorylation.[12]

Improvement of Cerebral Blood Flow

This compound has been observed to improve cerebral blood flow, which is often compromised in vascular dementia and Alzheimer's disease. In a study on patients with cerebral arteriosclerosis, this compound administration was associated with an increase in cerebral blood flow as measured by 123I-IMP single photon emission computed tomography (SPECT).[13]

Experimental Protocols

This section provides an overview of key experimental protocols used to investigate the mechanism of action of this compound.

Primary Microglia Culture and Activation Assay

This protocol describes the isolation and culture of primary microglia and their subsequent activation to study the effects of this compound on neuroinflammation.

Methodology:

-

Cell Culture: Primary microglial cells are cultured from the cerebral cortices of neonatal rat pups.[6]

-

Treatment: Cultured microglia are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulation: Microglial activation is induced by adding lipopolysaccharide (LPS) to the culture medium.

-

Analysis: After a 24-hour incubation period, the supernatant is collected to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using an enzyme-linked immunosorbent assay (ELISA). Cell lysates can be prepared for Western blot analysis of key inflammatory signaling proteins.

Glutamate Uptake Assay in Primary Astrocytes

This protocol outlines a method to assess the effect of this compound on glutamate uptake by primary astrocytes.

Methodology:

-

Cell Culture: Primary astrocyte cultures are established from the cortices of neonatal rat pups.[10]

-

Treatment: Astrocytes are treated with different concentrations of this compound for a period of 3 to 7 days to allow for changes in transporter expression.[10]

-

Uptake Assay: The culture medium is replaced with a buffer containing radiolabeled glutamate (e.g., [3H]-glutamate) and incubated for a short period.

-

Quantification: The cells are then washed to remove extracellular radioactivity, lysed, and the intracellular radioactivity is measured using a scintillation counter to quantify glutamate uptake.

Western Blot for Tau Hyperphosphorylation

This protocol details the analysis of tau phosphorylation in brain tissue from a transgenic mouse model of Alzheimer's disease treated with this compound.

Methodology:

-

Tissue Preparation: Brain tissue from treated and control animals is homogenized in a lysis buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated tau at various epitopes (e.g., AT8, PHF-1) and total tau.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using densitometry software, and the ratio of phosphorylated tau to total tau is calculated.

Conclusion

This compound presents a compelling therapeutic profile for neurodegenerative diseases due to its pleiotropic mechanism of action. By simultaneously targeting phosphodiesterase and adenosine transport, it modulates glial cell activity, suppresses neuroinflammation, enhances neurotrophic support, and mitigates excitotoxicity. Furthermore, its ability to impact the core pathologies of Alzheimer's disease and improve cerebral blood flow underscores its potential as a disease-modifying agent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound and the development of next-generation neuroprotective agents. A deeper understanding of its intricate signaling pathways and downstream effects will be crucial in optimizing its clinical utility and designing novel therapeutic strategies for the treatment of devastating neurodegenerative disorders.

References

- 1. sfn.org [sfn.org]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Protocol for in vitro analysis of pro-inflammatory and metabolic functions of cultured primary murine astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glutamate Induces Rapid Upregulation of Astrocyte Glutamate Transport and Cell-Surface Expression of GLAST - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential regulation of microglial activation by this compound via cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adenosine and this compound inhibit the proliferation of cultured microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound attenuates tau hyperphosphorylation in Alzheimer's Swedish mutant model Tg2576 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of astrocyte differentiation by this compound increases glutamate transporter expression in vitro: heterogeneity of the quiescent phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Increased glutamate uptake in astrocytes via this compound results in increased tumor cell apoptosis using the CNS-1 glioma model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of the uptake of adenosine by cultured rat hippocampal cells and inhibition of the uptake by xanthine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Propentofylline as a Phosphodiesterase Inhibitor in Glial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propentofylline is a xanthine derivative that exhibits significant neuroprotective and anti-inflammatory properties, primarily through its action as a glial cell modulator.[1][2] A key mechanism underlying these effects is its role as a non-selective phosphodiesterase (PDE) inhibitor, which leads to the accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within glial cells.[3][4] This in-depth technical guide explores the core pharmacology of this compound as a PDE inhibitor in astrocytes and microglia. It provides a comprehensive overview of its mechanism of action, its impact on intracellular signaling pathways, and detailed experimental protocols for its characterization. Quantitative data are summarized for comparative analysis, and key signaling and experimental workflows are visualized to facilitate understanding.

Introduction: The Role of Glial Cells and Phosphodiesterases in Neuroinflammation

Glial cells, including astrocytes and microglia, are no longer considered passive support cells in the central nervous system (CNS). They are active participants in neuronal function and play a critical role in the initiation and progression of neuroinflammatory and neurodegenerative processes.[5] Pathological activation of these cells can lead to the release of pro-inflammatory cytokines, reactive oxygen species, and a reduction in neuroprotective functions, such as glutamate uptake.[2][3]

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cAMP and cGMP.[4] By controlling the levels of these cyclic nucleotides, PDEs influence a vast array of cellular processes, including inflammation, cell proliferation, and differentiation. Inhibition of PDEs, therefore, presents a promising therapeutic strategy for modulating pathological glial activation.

This compound has emerged as a compound of interest due to its dual mechanism of action: it not only inhibits PDEs but also blocks the reuptake of adenosine, further enhancing its neuroprotective effects.[3][4][6] This guide will focus on its actions as a PDE inhibitor in glial cells.

Mechanism of Action: this compound as a Phosphodiesterase Inhibitor

This compound is a non-selective inhibitor of phosphodiesterases, meaning it targets multiple PDE families. This broad-spectrum inhibition leads to an elevation of both cAMP and cGMP in target cells. The increased levels of these cyclic nucleotides activate downstream effectors, most notably Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate a variety of intracellular proteins, including transcription factors like the cAMP response element-binding protein (CREB).[4]

Impact on Glial Cell Signaling

In glial cells, the consequences of PDE inhibition by this compound are multifaceted:

-

Microglia: In microglia, elevated cAMP levels are associated with a shift from a pro-inflammatory, activated state to a more quiescent, neuroprotective phenotype. This compound has been shown to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) from activated microglia.[7] It also suppresses microglial proliferation.[7]

-

Astrocytes: In astrocytes, this compound-induced increases in cAMP can promote a more mature, differentiated phenotype. This is characterized by increased expression of glutamate transporters like GLT-1 and GLAST, which enhances the clearance of synaptic glutamate and reduces excitotoxicity.[8][9] Furthermore, this compound can modulate the release of chemokines from astrocytes.[9]

Signaling Pathway Diagram

References

- 1. This compound in the treatment of Alzheimer's disease and vascular dementia: a review of phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: glial modulation, neuroprotection, and alleviation of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Support of homeostatic glial cell signaling: a novel therapeutic approach by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound for dementia [pubmed.ncbi.nlm.nih.gov]

- 7. Differential regulation of microglial activation by this compound via cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound-induced astrocyte modulation leads to alterations in glial glutamate promoter activation following spinal nerve transection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of astrocyte differentiation by this compound increases glutamate transporter expression in vitro: heterogeneity of the quiescent phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

Adenosine Reuptake Inhibition by Propentofylline in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propentofylline, a xanthine derivative, exhibits significant neuroprotective properties through a dual mechanism of action: inhibition of phosphodiesterases (PDEs) and blockade of adenosine reuptake. This guide provides an in-depth technical overview of the latter, focusing on the inhibition of adenosine transport in neurons. By increasing the extracellular concentration of adenosine, this compound potentiates the neuroprotective effects of this endogenous nucleoside, primarily through the activation of A1 adenosine receptors. This document details the quantitative aspects of this compound's interaction with nucleoside transporters, outlines the experimental protocols for assessing this inhibition, and visualizes the associated signaling pathways.

Introduction

Adenosine is a critical neuromodulator in the central nervous system (CNS), playing a pivotal role in neuronal excitability, neurotransmitter release, and cerebral blood flow. Its extracellular concentration is tightly regulated by a balance between release and reuptake, the latter being mediated by equilibrative nucleoside transporters (ENTs). This compound has emerged as a compound of interest for its ability to inhibit these transporters, thereby elevating synaptic adenosine levels and conferring neuroprotection in various pathological conditions, including cerebral ischemia and neurodegenerative diseases.[1][2] This guide will dissect the molecular interactions and cellular consequences of this compound-mediated adenosine reuptake inhibition.

Quantitative Data on this compound's Inhibition of Adenosine Transporters

This compound's inhibitory potency varies across different subtypes of nucleoside transporters. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Inhibitory Potency (IC50) of this compound on Adenosine Uptake via Different Nucleoside Transporters

| Transporter Subtype | Cell Line | IC50 (µM) | Reference |

| es (ENT1-like) | L1210/B23.1 cells | 9 | [1] |

| ei (ENT1/ENT2-like) | L1210/C2 cells | 170 | [1] |

| ei (ENT1/ENT2-like) | Walker 256 cells | 166 | [1] |

| cif (CNT-like) | - | 6000 (6 mM) | [1] |

| Not specified | CHO cells (human A1, A2A, A2B) | 37-39 | [3] |

Table 2: Inhibitory Constants (Ki) of this compound for Adenosine Receptors and Transporters

| Target | Radioligand | Tissue/Cell Type | Ki (µM) | Reference |

| A1 Adenosine Receptor | [3H]CHA | Rat brain sections | ~20 | [2] |

| A2 Adenosine Receptor | [3H]CGS 21680 | Rat brain sections | ~200 | [2] |

| NBMPR-sensitive transporters | [3H]NBMPR | Rat brain sections | Competitive Inhibition | [2] |

| Low Km cAMP PDE | - | Cerebral cortex, heart, aorta, platelet | 83.4 - 135 | [2] |

| High Km cAMP PDE | - | Cerebral cortex, heart, aorta, platelet | 107 - 188 | [2] |

Experimental Protocols

[³H]-Adenosine Uptake Assay in Cultured Neurons

This protocol is designed to quantify the rate of adenosine uptake into cultured neuronal cells and to determine the inhibitory effect of compounds like this compound.

Materials:

-

Cultured neuronal cells (e.g., primary hippocampal neurons, SH-SY5Y neuroblastoma cells)

-

24-well culture plates

-

[³H]-Adenosine (specific activity ~15-30 Ci/mmol)

-

This compound

-

Dipyridamole (a known ENT inhibitor, for positive control)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Lysis Buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: Plate neuronal cells in 24-well plates and culture until they reach the desired confluence.

-

Pre-incubation: Aspirate the culture medium and wash the cells twice with pre-warmed (37°C) Assay Buffer.

-

Inhibitor Addition: Add Assay Buffer containing various concentrations of this compound (or vehicle control/positive control) to the wells. Incubate for 15-30 minutes at 37°C.

-

Initiation of Uptake: Add [³H]-adenosine to each well to a final concentration of ~10 µM.[4] Incubate for a short period (e.g., 15 seconds to 1 minute) at 37°C to measure the initial rate of uptake.[4][5]

-

Termination of Uptake: Rapidly aspirate the radioactive solution and wash the cells three times with ice-cold Assay Buffer to stop the uptake process.

-

Cell Lysis: Add Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.

-

Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of [³H]-adenosine taken up per unit of protein or per well. Plot the percentage of inhibition against the logarithm of this compound concentration to calculate the IC50 value.

Competitive Radioligand Binding Assay for Adenosine Transporters

This assay measures the ability of this compound to displace a radiolabeled ligand that binds specifically to adenosine transporters, such as [³H]nitrobenzylthioinosine ([³H]NBMPR).

Materials:

-

Brain tissue homogenate (e.g., from rat cortex)

-

[³H]Nitrobenzylthioinosine ([³H]NBMPR)

-

This compound

-

Unlabeled NBMPR (for determining non-specific binding)

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.

-

Assay Setup: In test tubes, combine the brain membrane preparation, a fixed concentration of [³H]NBMPR (typically at or below its Kd), and varying concentrations of this compound. For total binding, omit any competing ligand. For non-specific binding, add a high concentration of unlabeled NBMPR.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. Wash the filters quickly with ice-cold Binding Buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

This compound's Dual Mechanism of Action

This compound exerts its neuroprotective effects through two primary pathways: the inhibition of adenosine reuptake and the inhibition of phosphodiesterases (PDEs). Both pathways converge on increasing the intracellular concentration of cyclic adenosine monophosphate (cAMP).

Caption: this compound's dual mechanism of action.

Adenosine Reuptake Inhibition and Downstream Signaling

By inhibiting ENTs, this compound increases the extracellular concentration of adenosine. This leads to enhanced activation of adenosine receptors, particularly the A1 receptor, which is coupled to inhibitory G-proteins (Gi). Activation of A1 receptors leads to the inhibition of adenylyl cyclase, reducing cAMP levels in the presynaptic terminal, which in turn inhibits neurotransmitter release. Postsynaptically, A1 receptor activation can lead to the opening of potassium channels, causing hyperpolarization and reduced neuronal excitability.

Caption: Downstream effects of adenosine reuptake inhibition.

Experimental Workflow for Assessing Adenosine Reuptake Inhibition

The following diagram illustrates a typical workflow for investigating the inhibitory effects of a compound on adenosine reuptake in a neuronal cell culture model.

Caption: Workflow for [³H]-Adenosine Uptake Assay.

Conclusion

This compound's ability to inhibit adenosine reuptake in neurons is a cornerstone of its neuroprotective mechanism. By elevating extracellular adenosine levels, it enhances the activation of A1 adenosine receptors, leading to reduced excitotoxicity and neuronal hyperpolarization. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other adenosine-regulating compounds. The visualization of the underlying signaling pathways further clarifies the molecular events initiated by this important pharmacological action. Further research into the specific roles of different ENT isoforms in various neuronal populations will be crucial for developing more targeted and effective neuroprotective strategies.

References

- 1. Neuronal cAMP/PKA Signaling and Energy Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo inhibitory effects of this compound on cyclic AMP phosphodiesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotection by adenosine in the brain: From A1 receptor activation to A2A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the uptake of adenosine by cultured rat hippocampal cells and inhibition of the uptake by xanthine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The rapid uptake and release of [3H]adenosine by rat cerebral cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Effects of Propentofylline in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propentofylline, a xanthine derivative, has demonstrated significant anti-inflammatory and neuroprotective properties within the central nervous system (CNS).[1][2] Its multifaceted mechanism of action, primarily involving the modulation of glial cells, positions it as a promising therapeutic candidate for a range of neurodegenerative and neuroinflammatory conditions.[1][2] This technical guide provides an in-depth overview of the core anti-inflammatory effects of this compound, presenting key quantitative data, detailed experimental protocols, and a visual representation of the underlying signaling pathways.

Core Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through two primary, interconnected mechanisms:

-

Phosphodiesterase (PDE) Inhibition: this compound acts as a non-selective inhibitor of phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][3] By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP.[3][4] Elevated cAMP levels are known to have a suppressive effect on inflammatory processes, including the production of pro-inflammatory cytokines.[4]

-

Adenosine Reuptake Inhibition: this compound inhibits the reuptake of adenosine, thereby increasing its extracellular concentration.[1][5][6][7] Adenosine is an endogenous nucleoside with potent anti-inflammatory and neuroprotective roles in the CNS.[1][6] It activates adenosine receptors (primarily A1 and A2A), which can modulate glial cell activity and reduce the release of inflammatory mediators.[1][3]

These primary actions culminate in the modulation of glial cells, the resident immune cells of the CNS.

Modulation of Microglia

Microglia, when activated, are a major source of pro-inflammatory cytokines in the brain. This compound has been shown to inhibit the pathological activation of microglia, thereby reducing the production and release of key inflammatory mediators.[1][8] This modulation appears to be, at least in part, mediated by the reinforcement of cAMP intracellular signaling.[4]

Modulation of Astrocytes

This compound also modulates astrocyte activity.[1][2] It can suppress astrocytic activation, a hallmark of neuroinflammation, and has been shown to enhance astrocyte-mediated glutamate clearance, which is crucial for preventing excitotoxicity.[2][9] Furthermore, this compound can stimulate the synthesis and secretion of Nerve Growth Factor (NGF) in astrocytes, contributing to its neuroprotective effects.[10]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative effects of this compound on key inflammatory markers in the central nervous system, based on preclinical studies.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Release from Microglia

| Cell Type | Stimulant | This compound Concentration | Effect on TNF-α Release | Effect on IL-1β Release | Effect on IL-6 Release | Effect on Nitric Oxide (NO) Release | Reference |

| Cultured Rat Microglia | Lipopolysaccharide (LPS) | Low micromolar range (dose-dependent) | Inhibition | Inhibition | No effect | No effect | [4] |

| Human Fetal Microglia | Lipopolysaccharide (LPS) | 100 μM | Partial decrease (35%) | Decrease | Not specified | Not induced by LPS | [11] |

| Rat Peritoneal Macrophages | Lipopolysaccharide (LPS) | 1-100 μM (dose-dependent) | Decrease | Not specified | Not specified | Inhibition | [11] |

| Human Peripheral Macrophages | Lipopolysaccharide (LPS) | 100 μM | Partial decrease (35%) | Not specified | Not specified | Not induced by LPS | [11] |

Table 2: In Vivo Effects of this compound on Neuroinflammation

| Animal Model | Condition | This compound Dosage | Effect on Cytokine Levels | Effect on Glial Activation | Reference |

| Rat | Acute Bilateral Common Carotid Artery Occlusion | 25 mg/kg i.v. | Reduced ischemia-dependent increase in cortical TNF-α and IL-1β mRNA levels | Reduced microglial reaction | [12][13] |

| Rat | Spinal Nerve Transection | 101 mg/kg i.p. daily for 14 days | Not specified | Suppressed microglial activation (OX-42 immunoreactivity) | [8] |

| Mouse | L5 Spinal Nerve Transection | Daily treatment | Reduced Glial Fibrillary Acidic Protein (GFAP) expression (astrocyte activation) | [9] | |

| Rat | Lipopolysaccharide (LPS) Induced Sickness Behavior | Consecutive daily treatment | Prevented increase in GFAP expression | [14] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of this compound's anti-inflammatory action and a typical experimental workflow for its evaluation.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound: glial modulation, neuroprotection, and alleviation of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Differential regulation of microglial activation by this compound via cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. This compound: a nucleoside transport inhibitor with neuroprotective effects in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory effects of this compound on [3H]adenosine influx. A study of three nucleoside transport systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of this compound, a glial modulating agent, on existing mechanical allodynia following peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound-Induced Astrocyte Modulation Leads to Alterations in Glial Glutamate Promoter Activation Following Spinal Nerve Transection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound prevents neuronal dysfunction induced by infusion of anti-nerve growth factor antibody into the rat septum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a CNS glial modulator does not decrease pain in post-herpetic neuralgia patients: in vitro evidence for differential responses in human and rodent microglia and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuromodulatory effect of this compound on rat brain under acute and long-term hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuromodulatory effect of this compound on rat brain under acute and long-term hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Prevents Sickness Behavior and Depressive-Like Behavior Induced by Lipopolysaccharide in Rats via Neuroinflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Properties of Propentofylline in Ischemic Stroke Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective effects of propentofylline in preclinical ischemic stroke models. It delves into the core mechanisms of action, detailed experimental protocols, quantitative outcomes from various studies, and the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the field of stroke research and neuropharmacology.

Introduction: The Therapeutic Potential of this compound in Ischemic Stroke

Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of events leading to neuronal death and neurological deficits. A key area of research focuses on neuroprotective agents that can mitigate this damage. This compound, a xanthine derivative, has emerged as a promising candidate due to its multifaceted mechanism of action. It uniquely combines the properties of a phosphodiesterase (PDE) inhibitor and an adenosine modulator, targeting key pathological processes in the ischemic brain.

This compound has been shown to exert its neuroprotective effects by attenuating microglial activation, reducing the production of pro-inflammatory cytokines, and enhancing cerebral blood flow.[1] Its ability to increase extracellular adenosine and intracellular cyclic adenosine monophosphate (cAMP) levels allows it to modulate critical signaling pathways involved in inflammation and cell survival.[2] This guide will explore the preclinical evidence supporting the neuroprotective role of this compound in various ischemic stroke models.

Core Mechanisms of Action

This compound's neuroprotective properties are primarily attributed to two interconnected mechanisms:

-

Adenosine Modulation: this compound inhibits the uptake of adenosine into cells, thereby increasing its extracellular concentration.[3] Adenosine is an endogenous neuromodulator with potent neuroprotective effects. By activating adenosine A1 receptors, it can reduce excitotoxicity, while activation of A2A receptors can have anti-inflammatory effects.[1]

-

Phosphodiesterase (PDE) Inhibition: this compound is a non-selective PDE inhibitor, leading to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP activates protein kinase A (PKA), which in turn can modulate the transcription of genes involved in inflammation and cell survival, often through the phosphorylation of the cAMP response element-binding protein (CREB).

These two primary actions converge to produce a range of secondary effects that contribute to its overall neuroprotective profile, including the suppression of reactive gliosis and the reduction of inflammatory mediators.

Experimental Protocols

The following sections detail common experimental methodologies used to evaluate the neuroprotective efficacy of this compound in rodent models of ischemic stroke.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is the most widely used method to mimic focal ischemic stroke in rodents. The intraluminal suture technique is a common approach.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

4-0 nylon monofilament suture with a silicone-coated tip

-

Surgical microscope

-

Standard surgical instruments (scissors, forceps, retractors)

-

Heating pad to maintain body temperature

Procedure:

-

Anesthetize the rat and place it in a supine position. Maintain body temperature at 37°C using a heating pad.

-

Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA permanently.

-

Temporarily clamp the CCA and ICA.

-

Make a small incision in the ECA stump.

-

Introduce the silicone-coated 4-0 nylon suture through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms successful occlusion.

-

For transient MCAO, the suture is left in place for a specific duration (e.g., 60, 90, or 120 minutes) before being withdrawn to allow for reperfusion. For permanent MCAO, the suture is left in place.

-

Close the incision and allow the animal to recover from anesthesia.

This compound Administration

Preparation of this compound Solution:

This compound is typically dissolved in sterile saline (0.9% NaCl) to the desired concentration.

Routes and Timing of Administration:

-

Intraperitoneal (i.p.) Injection: A common route for systemic administration. Dosages in rat models have ranged from 10 mg/kg to 25 mg/kg.[4][5]

-

Intravenous (i.v.) Infusion: Allows for controlled delivery. For example, an initial bolus followed by a continuous infusion.

-

Timing: this compound has been administered both before (pre-treatment) and after the ischemic insult (post-treatment) to evaluate its prophylactic and therapeutic potential.

Assessment of Infarct Volume using TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by mitochondrial dehydrogenases in living cells to a red formazan product. Infarcted tissue, lacking viable mitochondria, remains unstained (white).

Procedure:

-

At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the rat and perfuse the brain with cold saline.

-

Carefully remove the brain and slice it into 2 mm coronal sections.

-

Immerse the brain slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.

-

Transfer the stained slices to a 4% paraformaldehyde solution for fixation.

-

Capture digital images of the slices.

-

Quantify the infarct area (white) and the total area of each slice using image analysis software (e.g., ImageJ).

-

Calculate the infarct volume by integrating the infarct area over the slice thickness. To correct for edema, the infarct volume is often expressed as a percentage of the contralateral hemisphere.

Neurological Deficit Scoring

Behavioral tests are crucial for assessing the functional outcomes of ischemic stroke and the therapeutic effects of neuroprotective agents.

Example: 6-Point Neurological Scoring Scale:

A commonly used scale to assess motor deficits in rats after MCAO.

-

0: No observable deficit.

-

1: Forelimb flexion.

-

2: Decreased resistance to lateral push.

-

3: Unidirectional circling.

-

4: Longitudinal spinning.

-

5: No movement.

Animals are typically evaluated at various time points post-MCAO (e.g., 24 hours, 48 hours, 7 days).

Immunohistochemistry for Microglial Activation

Immunohistochemistry is used to identify and quantify the activation of microglia in the ischemic brain.

Markers:

-

Iba1 (Ionized calcium-binding adapter molecule 1): A pan-marker for microglia, both resting and activated.

-

OX-42 (CD11b): Upregulated in activated microglia.

Procedure:

-

Perfuse the animal with saline followed by 4% paraformaldehyde.

-

Post-fix the brain in 4% paraformaldehyde and then transfer to a sucrose solution for cryoprotection.

-

Cut frozen coronal sections (e.g., 30 µm) on a cryostat.

-

Perform antigen retrieval if necessary.

-

Block non-specific binding with a blocking solution (e.g., normal goat serum).

-

Incubate the sections with the primary antibody (e.g., rabbit anti-Iba1 or mouse anti-OX-42) overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize and quantify the immunofluorescence using a fluorescence microscope and image analysis software. The morphology of microglia (ramified vs. amoeboid) and the intensity of the staining can be assessed.

Quantitative Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the neuroprotective effects of this compound in ischemic stroke models.

Table 1: Effect of this compound on Infarct Volume in Rat MCAO Models

| Study Reference | Animal Model | This compound Dose and Administration | Timing of Treatment | Infarct Volume (Control) | Infarct Volume (this compound) | Percentage Reduction |

| DeLeo et al. (2000)[6] | Permanent MCAO, Wistar Rat | 0.01 mg/kg i.v. infusion over 2h, then i.p. injections | Infusion started 30 min post-MCAO, i.p. for 48h | 297.4 ± 17.7 mm³ | 163.9 ± 30.5 mm³ | 44.9% |

| Anonymous | Hypoxic-ischaemic model, Newborn Rat[4] | 10 mg/kg i.p. | 1 hour post-hypoxia-ischaemia | 93% (severe cortical damage) | 70.8% (severe cortical damage) | 23.9% |

| Anonymous | Hypoxic-ischaemic model, Newborn Rat[4] | 10 mg/kg i.p. | 1 hour post-hypoxia-ischaemia | 95% (severe dentate gyrus damage) | 66.7% (severe dentate gyrus damage) | 29.8% |

Table 2: Effect of this compound on Neurological Deficit Scores in Rat Stroke Models

| Study Reference | Animal Model | This compound Dose and Administration | Neurological Score Scale | Neurological Score (Control) | Neurological Score (this compound) | Time of Assessment |

| Park et al. (1998)[5] | BCCAO, Rat | 25 mg/kg/day | Locomotor Activity (% of sham) | ~220% | ~100% | 7 days |

| Anonymous | Hypoxic-ischaemic model, Newborn Rat[4] | 10 mg/kg i.p. | Behavioral Test (% performing well) | Lower percentage | Significantly higher percentage | 48-72 hours |

Signaling Pathways and Visualizations

The neuroprotective effects of this compound are mediated by complex signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Experimental Workflow for MCAO and Treatment

Adenosine-Mediated Neuroprotection Pathway

PDE Inhibition and Anti-inflammatory Pathway

Conclusion

The preclinical data strongly support the neuroprotective properties of this compound in experimental models of ischemic stroke. Its dual mechanism of action, involving the modulation of adenosine signaling and the inhibition of phosphodiesterases, provides a robust rationale for its therapeutic potential. By attenuating microglial activation and subsequent neuroinflammation, this compound has been shown to reduce infarct volume and improve neurological outcomes in rodent models. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research and development of this compound as a potential therapy for ischemic stroke. Future studies should focus on further elucidating the downstream signaling cascades and translating these promising preclinical findings into the clinical setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Differential regulation of microglial activation by this compound via cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ucm.es [ucm.es]

- 4. Effect of this compound on hypoxic-ischaemic brain damage in newborn rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuromodulatory effect of this compound on rat brain under acute and long-term hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of this compound (HWA 285) on focal ischemia in rats: effect of treatment and posttreatment duration on infarct size - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Propentofylline in Modulating Microglial Activation: A Technical Guide

Executive Summary: Propentofylline (PPF) is a xanthine derivative that exhibits significant neuroprotective and anti-inflammatory properties by modulating the activity of glial cells, particularly microglia. In the central nervous system (CNS), microglia are the primary immune cells that become activated in response to injury or disease. While this activation is crucial for clearing debris and promoting repair, chronic or excessive activation can lead to the release of neurotoxic substances, exacerbating neuronal damage. This compound mitigates this detrimental activation through a multi-faceted mechanism, including the inhibition of phosphodiesterases (PDEs), blockade of adenosine reuptake, and interaction with specific signaling pathways. This guide provides an in-depth technical overview of this compound's mechanisms, a quantitative summary of its effects on microglia, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

This compound exerts its modulatory effects on microglia through several interconnected pathways. The primary mechanisms involve the regulation of intracellular signaling cascades and the modulation of purinergic signaling, which collectively suppress the pro-inflammatory phenotype of activated microglia.

Inhibition of Phosphodiesterases (PDEs) and Enhancement of cAMP Signaling

This compound is a non-selective PDE inhibitor, which increases intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[1][2] Elevated cAMP is known to have anti-inflammatory effects in immune cells. In microglia, this pathway leads to the differential regulation of inflammatory mediators. Specifically, this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in a dose-dependent manner.[3] This effect is mimicked by cell-permeable cAMP analogs, suggesting that the reinforcement of cAMP signaling is a key mechanism by which this compound suppresses potentially neurotoxic microglial functions.[3]

Inhibition of Adenosine Reuptake

Another primary mechanism of this compound is the inhibition of adenosine reuptake by blocking nucleoside transporters.[1][4] This action increases the extracellular concentration of adenosine, a potent endogenous neuromodulator with generally immunosuppressive effects. Adenosine can signal through various receptors (A1, A2A, A2B, A3) on microglial cells. While the exact downstream effects are complex, this increase in ambient adenosine contributes to the overall anti-inflammatory and neuroprotective environment.[2][5] this compound shows the highest potency for the equilibrative sensitive (es) nucleoside transporter.[4]

Targeting the TROY (TNFRSF19) Signaling Pathway

Research has identified TROY (Tumor Necrosis Factor Receptor Superfamily, member 19) as a novel signaling molecule that is upregulated in infiltrating microglia in the context of glioblastoma.[6] this compound has been shown to target this pathway. The downstream signaling of TROY involves Proline-rich tyrosine kinase 2 (Pyk2), Rac1, and pJNK.[6] By inhibiting this pathway, this compound significantly curtails microglial migration. The effect of 10 µM this compound on migration is comparable to that achieved by directly silencing TROY expression using siRNA, highlighting the importance of this specific target in mediating this compound's effects on microglial motility.[6]

Quantitative Effects on Microglial Functions

The modulatory actions of this compound have been quantified across various studies, demonstrating its potent effects on key aspects of microglial activation.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Release

| Cell Type | Stimulant | Cytokine | This compound Concentration | Observed Effect | Reference |

| Rat Microglia | LPS | TNF-α | 1 - 100 µM | Complete block of release | [7] |

| Human Microglia | LPS | TNF-α | 100 µM | 35% decrease in release | [7] |

| Human Microglia | LPS | IL-1β | 100 µM | Significant decrease in release | [7] |

| Rat Microglia | LPS | TNF-α, IL-1β | Low µM range | Dose-dependent inhibition | [3] |

| Rat Microglia | LPS | IL-6, NO | Not specified | No effect | [3] |

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production

| Cell Type | Condition | This compound Concentration | Observed Effect | Reference |

| Rat Microglia | Spontaneous | Not specified | ~30% reduction in spontaneous ROS production | [8] |

| Rat Microglia | PMA-induced | Low µM range | Dose-dependent inhibition of O₂⁻ release | [3] |

| Peritoneal Macrophages | Con A-induced | 50 µM | Complete inhibition of ROS production | [8] |

Table 3: Effect of this compound on Microglial Proliferation and Migration

| Function | Cell Type | This compound Concentration | Observed Effect | Reference |

| Proliferation | Rat Microglia | EC₅₀ ≈ 3 µM | Dose-dependent inhibition | [3][9] |

| Migration | Rat Microglia | 10 µM | Significant inhibition (similar to TROY siRNA) | [6] |

Table 4: Inhibitory Potency (IC₅₀) of this compound on Adenosine Transporters

| Transporter Type | Description | Cell Line Model | IC₅₀ Value | Reference |

| es | Equilibrative, sensitive | L1210/B23.1 | 9 µM | [4] |

| ei | Equilibrative, insensitive | L1210/C2 | 170 µM | [4] |

| ei | Equilibrative, insensitive | Walker 256 | 166 µM | [4] |

| cif | Concentrative, insensitive | N/A | 6 mM | [4] |

Key Experimental Protocols

The following sections outline generalized methodologies for assessing the impact of this compound on microglial functions, based on protocols described in the cited literature.

In Vitro Microglial Cytokine Release Assay

This protocol is designed to quantify the effect of this compound on the release of pro-inflammatory cytokines from activated microglia.

-

Cell Culture:

-

Primary microglia are isolated from the cerebral cortices of neonatal (P1-P3) rat pups.[3] Alternatively, human fetal microglia can be used.[7]

-

Cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Microglia are harvested by gentle shaking and re-plated into 96-well plates at a density of 5 x 10⁴ cells/well.

-

-

Treatment and Stimulation:

-

Cells are allowed to adhere for 24 hours.

-

The medium is replaced with serum-free medium. Cells are pre-treated with various concentrations of this compound (e.g., 1 µM to 100 µM) or vehicle control for 1 hour.[7]

-

Microglial activation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.[7]

-

-

Sample Collection and Analysis:

-

After 24 hours of incubation, the cell culture supernatant is collected.

-

Supernatants are centrifuged to remove cellular debris.

-

Concentrations of TNF-α and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Cytokine concentrations are normalized to the vehicle-treated, LPS-stimulated control group.

-

Statistical significance is determined using an appropriate test, such as a one-way ANOVA with post-hoc analysis.

-

Reactive Oxygen Species (ROS) Production Assay

This protocol measures the effect of this compound on intracellular ROS production using a fluorescent probe.

-

Cell Preparation:

-

Cultured primary rat microglia are harvested and suspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

-

-

Fluorescent Labeling:

-

Cells are loaded with the ROS-sensitive fluorescent dye Dihydrorhodamine 123 (DHR 123) at a final concentration of 1-5 µM. DHR 123 is non-fluorescent until it is oxidized to the fluorescent Rhodamine 123 within the cell.[8]

-

-

Treatment and Stimulation:

-

Data Acquisition:

-

The fluorescence intensity of single viable cells is measured over time using a flow cytometer. Rhodamine 123 fluorescence is typically detected in the FL1 channel (green fluorescence).

-

-

Data Analysis:

-

The geometric mean fluorescence intensity (MFI) of the cell population is calculated for each condition.

-

The MFI of this compound-treated cells is compared to that of control cells to determine the percentage reduction in ROS production.

-

Microglial Proliferation Assay

This protocol assesses the anti-proliferative effects of this compound on microglia.

-

Cell Culture:

-

Primary microglia are cultured from neonatal rat brains and plated in 96-well plates as described in section 3.1.[9]

-

-

Treatment:

-

Cells are treated with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) in culture medium for 48-72 hours.

-

-

Proliferation Measurement:

-

During the final 18-24 hours of incubation, [³H]thymidine (1 µCi/well) is added to each well. Proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.[9]

-

Alternatively, non-radioactive methods such as BrdU incorporation assays or CyQUANT cell proliferation assays can be used.

-

-

Data Acquisition and Analysis:

-

Cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter.

-

The data is used to calculate the half-maximal effective concentration (EC₅₀) for the inhibition of proliferation.

-

Conclusion

This compound is a potent modulator of microglial activation, operating through a sophisticated combination of mechanisms. Its ability to inhibit phosphodiesterases, block adenosine reuptake, and target the TROY signaling pathway collectively shifts activated microglia from a pro-inflammatory, potentially neurotoxic state towards a more quiescent and neuroprotective phenotype. Quantitative data clearly demonstrates its efficacy in reducing the release of key inflammatory cytokines, suppressing the production of reactive oxygen species, and inhibiting microglial proliferation and migration. For researchers and drug development professionals, this compound serves as a compelling compound for therapeutic strategies aimed at mitigating the detrimental aspects of neuroinflammation in a range of neurodegenerative and neurological disorders. The detailed protocols and pathway diagrams provided herein offer a foundational resource for further investigation into this and similar glial-modulating agents.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound: glial modulation, neuroprotection, and alleviation of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential regulation of microglial activation by this compound via cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of this compound on [3H]adenosine influx. A study of three nucleoside transport systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound protects neurons in culture from death triggered by macrophage or microglial secretory products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound targets TROY, a novel microglial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a CNS glial modulator does not decrease pain in post-herpetic neuralgia patients: in vitro evidence for differential responses in human and rodent microglia and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of intracellular formation of reactive oxygen intermediates in peritoneal macrophages and microglia/brain macrophages by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adenosine and this compound inhibit the proliferation of cultured microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Propentofylline's Impact on Synaptic Plasticity and Cognitive Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propentofylline, a xanthine derivative, has demonstrated significant potential in modulating synaptic plasticity and improving cognitive function, positioning it as a molecule of interest for neurodegenerative and cognitive disorders. This technical guide provides an in-depth analysis of the mechanisms underpinning this compound's effects, with a focus on its impact on synaptic plasticity, particularly long-term potentiation (LTP), and its clinical implications for cognitive enhancement. The document synthesizes quantitative data from preclinical and clinical studies, details experimental methodologies, and visualizes key signaling pathways to offer a comprehensive resource for the scientific community.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Long-term potentiation (LTP), a persistent enhancement in signal transmission between two neurons that results from stimulating them synchronously, is a key model for studying the cellular basis of cognitive function. This compound has emerged as a promising agent that positively modulates these processes. Its multifaceted mechanism of action, which includes inhibition of phosphodiesterase and adenosine reuptake, as well as anti-inflammatory and neuroprotective properties, contributes to its effects on synaptic and cognitive health. This guide will dissect these mechanisms and present the evidence supporting this compound's role in enhancing synaptic plasticity and cognitive performance.

Mechanism of Action

This compound's therapeutic effects are attributed to several interconnected mechanisms:

-

Inhibition of Phosphodiesterase (PDE): By inhibiting PDE, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers are crucial for a variety of cellular processes, including the activation of protein kinases that play a significant role in synaptic plasticity.

-

Adenosine Reuptake Inhibition: this compound blocks the reuptake of adenosine, a neuromodulator with neuroprotective effects.[1] This increases extracellular adenosine concentrations, which can modulate neuronal excitability and synaptic transmission.[1]

-

Anti-inflammatory Effects: this compound has been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), from glial cells.[2][3] Chronic neuroinflammation is implicated in the pathogenesis of many neurodegenerative diseases and can impair synaptic function.

-

Glial Cell Modulation: The compound modulates the activity of microglia and astrocytes, which are crucial for synaptic function and neuronal health.

These actions collectively contribute to a microenvironment that is conducive to enhanced synaptic plasticity and neuronal survival.

Impact on Synaptic Plasticity: Focus on Long-Term Potentiation (LTP)

Preclinical studies have demonstrated this compound's ability to enhance LTP, a key cellular correlate of learning and memory.

Quantitative Data on LTP Enhancement

A key study investigating the effect of this compound on synaptic plasticity in the CA1 area of guinea pig hippocampal slices provides the following quantitative data:

| Condition | Population Spike (PS) Amplitude (% of baseline) at 20 min (mean ± S.E.M.) | Population Spike (PS) Amplitude (% of baseline) at 60 min (mean ± S.E.M.) |

| Tetanic Stimulation (Control) | 127.9 ± 7.7% | 140.1 ± 7.7% |

| Tetanic Stimulation + 10 nM this compound | 160.3 ± 3.8% | 173.3 ± 4.3% |

Data from Yamada et al., 1994[4]

This data clearly indicates that a low concentration of this compound significantly enhances the formation of LTP in hippocampal slices.[4]

Experimental Protocol: In Vitro LTP Recording in Guinea Pig Hippocampal Slices

The following is a detailed methodology based on the available literature for assessing the effect of this compound on LTP:

-

Tissue Preparation:

-

Male guinea pigs are anesthetized and decapitated.

-

The brain is rapidly removed and placed in chilled, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF). The exact composition of ACSF can vary but a standard recipe includes (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

-

The hippocampus is dissected out and transverse slices (typically 400-500 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in an incubation chamber with continuously oxygenated ACSF at room temperature for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated ACSF at a constant temperature (e.g., 32-34 °C).

-

A stimulating electrode is placed on the Schaffer collateral pathway to stimulate presynaptic fibers.

-

A recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs) or in the pyramidal cell layer to record population spikes (PS).

-

A stable baseline of synaptic responses is established by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes.

-

-

LTP Induction and Drug Application:

-

This compound (e.g., 10 nM) is added to the perfusion solution and allowed to equilibrate for a specified period (e.g., 20 minutes).

-

LTP is induced using a high-frequency stimulation (HFS) protocol, such as a single train of 100 Hz for 1 second.[4]

-

Post-HFS synaptic responses are recorded for at least 60 minutes to assess the magnitude and stability of LTP.

-

-

Data Analysis:

-

The slope of the fEPSP or the amplitude of the PS is measured.

-

The post-HFS responses are normalized to the pre-HFS baseline values and expressed as a percentage.

-

Statistical analysis (e.g., t-test or ANOVA) is used to compare the magnitude of LTP between the control and this compound-treated groups.

-

Signaling Pathways Modulated by this compound

This compound's enhancement of synaptic plasticity is mediated by its influence on key intracellular signaling cascades.

cAMP/PKA Signaling Pathway

By inhibiting phosphodiesterase, this compound increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA is a critical enzyme in the molecular cascade leading to LTP. It can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and synaptic proteins like AMPA receptors, ultimately leading to changes in gene expression and synaptic strength.

Caption: this compound's inhibition of PDE leads to cAMP/PKA activation.

Adenosine Signaling and Neuroprotection

This compound's inhibition of adenosine reuptake increases the availability of extracellular adenosine, which can act on adenosine receptors (A1, A2A, etc.) to modulate neuronal activity and provide neuroprotection.

Caption: this compound increases extracellular adenosine by inhibiting its reuptake.

Anti-inflammatory Pathway in Glial Cells

This compound modulates glial cell activation, reducing the production of neurotoxic pro-inflammatory cytokines.

Caption: this compound's anti-inflammatory action in glial cells.

Impact on Cognitive Function: Clinical Evidence

Clinical trials have investigated the efficacy of this compound in patients with Alzheimer's disease and vascular dementia, demonstrating modest but statistically significant improvements in cognitive and global function.

Quantitative Data from Clinical Trials

The following table summarizes key findings from clinical trials on this compound for dementia:

| Assessment Scale | This compound Effect | Study Details |

| Mini-Mental State Examination (MMSE) | Statistically significant improvement over placebo.[5] A difference in improvement of 1.3 points on a 30-point scale was noted in one Phase II study.[6] | Multiple Phase II and III trials in patients with Alzheimer's disease and vascular dementia.[5] |

| Clinical Global Impression (CGI) | Statistically significant improvements compared to placebo.[5] | Assessed in multiple clinical trials.[5] |

| Gottfries-Bråne-Steen (GBS) Scale | Significantly greater improvements than placebo.[5] | Phase II study with 190 elderly subjects with mild to moderate dementia.[5] |

It is important to note that while statistically significant, the clinical relevance of these improvements has been described as modest.[6]

Experimental Protocol: Cognitive and Functional Assessment in Dementia Trials

Clinical trials evaluating this compound typically employ a range of standardized assessment tools to measure changes in cognition, global function, and activities of daily living.

-

Participant Population: Patients with a diagnosis of mild to moderate Alzheimer's disease or vascular dementia, often based on criteria such as the DSM-IV and NINCDS-ADRDA.

-

Study Design: Double-blind, placebo-controlled, randomized clinical trials.

-

Dosage: A common dosage used in clinical trials is 300 mg of this compound administered three times daily.[5]

-

Assessment Instruments:

-

Mini-Mental State Examination (MMSE): A widely used 30-point questionnaire that assesses various cognitive domains, including orientation, attention, memory, and language.

-

Clinical Global Impression (CGI): A clinician-rated scale that assesses the severity of illness, global improvement, and therapeutic response.

-

Gottfries-Bråne-Steen (GBS) Scale: A comprehensive rating scale for dementia that covers motor, intellectual, and emotional functions, as well as symptoms common in dementia.

-

-

Data Analysis: Statistical comparison of the change from baseline in assessment scores between the this compound and placebo groups.

Summary of Quantitative Data

The following tables provide a consolidated view of the key quantitative data on this compound's bioactivity.

Table 1: Inhibition of Nucleoside Transporters

| Transporter Type | IC50 Value | Cell Line |

| es (equilibrative, nitrobenzylthioinosine-sensitive) | 9 µM | L1210/B23.1 cells |

| ei (equilibrative, nitrobenzylthioinosine-insensitive) | 170 µM | L1210/C2 cells |

| ei (equilibrative, nitrobenzylthioinosine-insensitive) | 166 µM | Walker 256 cells |

| cif (concentrative, sodium-dependent) | 6 mM | - |

Data from Gati et al., 1996[1]

Table 2: Inhibition of Pro-inflammatory Cytokine Release

| Cytokine | Effect | Cell Type |

| TNF-α | Dose-dependent inhibition | Human monocytes, glial cells |

| IL-1β | Dose-dependent inhibition | Cultured rat microglia |

Qualitative summary from multiple sources.[2][3]

Conclusion

This compound presents a compelling profile as a modulator of synaptic plasticity and cognitive function. Its ability to enhance LTP, a cellular cornerstone of memory, is supported by preclinical evidence. The underlying mechanisms, involving the potentiation of cAMP signaling, adenosine neuromodulation, and anti-inflammatory actions, provide a strong rationale for its therapeutic potential. While clinical trials in dementia have shown modest but statistically significant benefits, further research is warranted to fully elucidate its clinical efficacy and to identify patient populations that may derive the most benefit. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound.

References

- 1. Inhibitory effects of this compound on [3H]adenosine influx. A study of three nucleoside transport systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pentoxyphylline and propentophylline are inhibitors of TNF-alpha release in monocytes activated by advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits production of TNFalpha and infection of LP-BM5 murine leukemia virus in glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound enhances the formation of long-term potentiation in guinea pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound in the treatment of vascular dementia and Alzheimer-type dementia: overview of phase I and phase II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review of the use of this compound in the treatment of dementia - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Propentofylline in Canine Cognitive Dysfunction: Application Notes and Protocols for Preclinical and Clinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canine Cognitive Dysfunction (CCD) is a neurodegenerative disorder in aging dogs characterized by a progressive decline in cognitive abilities, manifesting as disorientation, altered social interactions, sleep-wake cycle disturbances, and house soiling. Propentofylline is a xanthine derivative that has demonstrated therapeutic potential in mitigating the clinical signs associated with CCD. Its multifaceted mechanism of action, which includes improving cerebral blood flow and exhibiting neuroprotective properties, makes it a significant subject of investigation for age-related cognitive decline.

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the study of this compound in the context of senile dog cognitive dysfunction. The information is intended to guide researchers in designing and executing preclinical and clinical studies to further elucidate the efficacy and mechanisms of this compound.

Mechanism of Action

This compound's neuroprotective and cognitive-enhancing effects are attributed to a combination of pharmacological actions:

-

Phosphodiesterase (PDE) Inhibition: this compound inhibits cyclic AMP (cAMP) and cyclic GMP (cGMP) phosphodiesterases, leading to an increase in intracellular levels of these second messengers. This cascade is believed to play a role in modulating inflammatory responses and promoting neuronal survival.

-

Adenosine Reuptake Inhibition: By blocking the reuptake of adenosine at the synapse, this compound enhances the effects of this endogenous neuromodulator. Adenosine has neuroprotective functions, including the suppression of excitotoxicity and neuroinflammation.

-

Improved Cerebral Blood Flow: The compound has vasodilatory effects, leading to increased cerebral blood flow and improved oxygen and nutrient supply to the brain.

-

Anti-inflammatory Effects: this compound has been shown to modulate the activation of glial cells (microglia and astrocytes), thereby reducing the production of pro-inflammatory cytokines and reactive oxygen species.

Pharmacokinetics in Dogs